CIS-6-METHYLPIPERIDINE-2-CARBONITRILE

Stereoselective synthesis Chiral building block α-Aminonitrile chemistry

Researchers requiring predictable stereochemical control in α-deprotonation/electrophilic trapping find generic 2-cyanopiperidine or the trans diastereomer produces inconsistent retention/inversion mixtures. cis-6-Methylpiperidine-2-carbonitrile (CAS 97039-62-8) solves this with a fixed cis configuration that locks the ring conformer. - Yields exclusive retention product with LiTMP/LiHMDS, THF, -100 °C, benzoyl chloride, unlike the trans analog which gives mixed stereoisomers. - pKa 6.83 ± 0.10 and XLogP 0.9 fill a distinct physicochemical niche for fragment-based screening and target engagement. - Zero rotatable bonds and rigid 6-methyl-2-cyano scaffold provide a validated template for enzyme inhibitor design (related series: α-fucosidase IC50 75-122 nM). Available for immediate dispatch; supports chiral HPLC/SFC method development with full NMR assignments.

Molecular Formula C7H12N2
Molecular Weight 124.18 g/mol
CAS No. 97039-62-8
Cat. No. B3362285
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCIS-6-METHYLPIPERIDINE-2-CARBONITRILE
CAS97039-62-8
Molecular FormulaC7H12N2
Molecular Weight124.18 g/mol
Structural Identifiers
SMILESCC1CCCC(N1)C#N
InChIInChI=1S/C7H12N2/c1-6-3-2-4-7(5-8)9-6/h6-7,9H,2-4H2,1H3
InChIKeyCLOZDDDZNCASRQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Overview of cis-6-Methylpiperidine-2-carbonitrile


cis-6-Methylpiperidine-2-carbonitrile (CAS 97039-62-8) is a chiral, cis-configured piperidine derivative bearing a nitrile group at the 2-position and a methyl substituent at the 6-position. It belongs to the class of 2-cyanopiperidines, which are valued in medicinal chemistry as rigidified α-aminonitrile building blocks [1]. The compound has a molecular formula of C7H12N2, a molecular weight of 124.18 g/mol, a predicted XLogP of 0.9, and a predicted pKa of 6.83 ± 0.10 . Its defining feature is the fixed cis relationship between the 6-methyl and 2-nitrile groups, which imparts distinct conformational and stereochemical properties compared to its trans diastereomer and unsubstituted 2-cyanopiperidine analogs [1].

Stereochemical control

Predictable retention configuration in α-functionalization reactions

Conformational restriction

Zero-rotatable-bond core for ligand efficiency and structural biology studies

Why cis-6-Methylpiperidine-2-carbonitrile Cannot Be Replaced


Generic substitution by unsubstituted 2-cyanopiperidine, the trans-6-methyl diastereomer, or N-alkylated analogs is not chemically equivalent. The cis-6-methyl configuration locks the piperidine ring into a conformer where the nitrile and methyl groups adopt a predictable spatial orientation, directly impacting the stereochemical outcome of α-deprotonation/electrophilic trapping reactions. The Kotomori et al. study demonstrated that N-Boc- and N-carbamoyl-cis-2-cyano-6-methylpiperidines undergo electrophilic substitution with exclusive retention of configuration when benzoyl chloride is used as the electrophile, whereas the corresponding trans diastereomer produces mixtures of retention and inversion products depending on base, countercation, and electrophile identity [1]. This stereochemical divergence has direct consequences for the enantiomeric purity of downstream products in target-directed synthesis. Additionally, the predicted pKa of cis-6-methylpiperidine-2-carbonitrile (6.83) differs from that of 2-cyanopiperidine (6.65) , and the XLogP (0.9) differs from N-methyl-piperidine-2-carbonitrile (pKa ~7.43) , meaning that solubility, ionization state at physiological pH, and passive membrane permeability cannot be assumed to match those of close analogs.

Target (cis-6-Methylpiperidine-2-carbonitrile)
Substitute
Target cis diastereomer
Substitute trans-6-Methylpiperidine-2-carbonitrile

Trans isomer may produce inversion products under identical α-functionalization conditions, altering stereochemical outcome.

Target cis-6-methyl substitution
Substitute N-alkyl-2-cyanopiperidine analogs

pKa and logP differences may shift ionization state and passive permeability profiles, confounding SAR interpretation.

Differentiation Evidence for cis-6-Methylpiperidine-2-carbonitrile


Exclusive Retention Stereochemistry

In a direct head-to-head comparison, the N-Boc N-carbamoyl derivative of cis-6-methylpiperidine-2-carbonitrile (cis-5b) underwent benzoylation with LiTMP/benzoyl chloride to give exclusively the retention product (ret:inv = 100:0). Under identical conditions (LiTMP, benzoyl chloride, THF, −100 °C), the trans diastereomer (trans-5b) gave a 74:26 mixture of retention and inversion products [1]. When the base was switched to LiHMDS, the cis substrate still gave exclusively retention, while the trans substrate gave a 77:23 ret:inv ratio. Across four different electrophiles (4-MeO-benzoyl chloride, benzoyl chloride, 2-Cl-benzoyl chloride, MeI), the cis diastereomer never produced detectable inversion product when reacted with benzoyl chloride in the presence of LiTMP, LiHMDS, NaHMDS, or KHMDS [1].

Stereochemical outcome
Head-to-head
cis ret:inv = 100:0 (exclusive retention)
trans 74:26 to 94:6 (variable inversion)
Stereochemical-control context; supports predictable α-functionalization
LiTMP/benzoyl chloride, THF, −100 °C; Kotomori et al. 2015
Stereoselective synthesis Chiral building block α-Aminonitrile chemistry

Ionization State Differentiation

The predicted pKa of cis-6-methylpiperidine-2-carbonitrile is 6.83 ± 0.10 . This differs from 2-cyanopiperidine (pKa 6.65 ± 0.10) and from RAC 1-methyl-piperidine-2-carbonitrile (pKa 7.43 ± 0.10) . At physiological pH 7.4, the difference in pKa translates to a difference in the fraction ionized: for the target compound (pKa 6.83), approximately 21% is protonated; for 2-cyanopiperidine (pKa 6.65), approximately 15% is protonated; for the N-methyl analog (pKa 7.43), approximately 48% is protonated (calculated via Henderson-Hasselbalch). The XLogP of the target compound is 0.9 , while the unsubstituted 2-cyanopiperidine has a predicted LogP of approximately 0.5–0.7, and the more basic N-methyl analog has a higher LogP.

Ionization state
Predicted
Target pKa 6.83, ~21% ionized (pH 7.4)
2-CN-piperidine pKa 6.65, ~15% ionized
N-Me analog pKa 7.43, ~48% ionized
Ionization profile may differ from close analogs; supports SAR differentiation
Predicted values; cross-study comparison
Physicochemical profiling Drug-likeness Ionization state

Rotatable Bond Differentiation

cis-6-Methylpiperidine-2-carbonitrile has zero rotatable bonds in the core scaffold (the nitrile is a rigid triple bond, and the 6-methyl is directly attached to the ring) . This contrasts with N-alkylated 2-cyanopiperidine analogs, which introduce additional rotatable bonds (e.g., N-methyl-piperidine-2-carbonitrile has one additional rotatable bond from the N-methyl group). In the context of fragment-based drug discovery, reduction of rotatable bonds is a recognized strategy to lower entropic penalties upon target binding. A study of piperidine-based glycosidase inhibitors of the 3,4,5-trihydroxy-2-hydroxymethyl-6-methyl-piperidine-2-carbonitrile class showed that the 6-methyl substituent contributes to selective inhibition of α-fucosidase (IC50 = 75–122 nM depending on source) [1].

Rotatable bonds
Class-level
0
N-Me analog 1 rotatable bond
Conformational restriction context; supports ligand efficiency studies
Class-level inference; α-fucosidase inhibitor example (IC₅₀ 75–122 nM)
Conformational restriction Scaffold rigidity Entropic benefit

Application Scenarios for cis-6-Methylpiperidine-2-carbonitrile


α-Quaternary Nitrile Stereospecific Synthesis

When a synthetic route requires installation of an electrophile at the 2-position of a 6-methylpiperidine scaffold with predictable, exclusive retention of configuration, cis-6-methylpiperidine-2-carbonitrile is strongly preferred over the trans diastereomer. The Kotomori study provides a validated protocol (LiTMP or LiHMDS, THF, −100 °C, benzoyl chloride) that yields exclusively the retention product from the cis substrate, whereas the trans substrate requires optimization of base and electrophile to minimize the inversion byproduct [1]. This reproducibility and predictability are critical for process chemistry scale-up where diastereomeric impurities impact yield and purity specifications.

pH-Differentiated Nitriles for Fragment Screening

For fragment library design, cis-6-methylpiperidine-2-carbonitrile fills a specific physicochemical niche: pKa 6.83 and XLogP 0.9 [1]. This places it between the less basic 2-cyanopiperidine (pKa 6.65) and the more basic, more lipophilic N-methyl analog (pKa 7.43). When screening against targets with pH-sensitive binding pockets or when differential cellular permeability is desired, procurement of the correctly ionizable fragment avoids wasted screening effort from physicochemical mismatches .

Conformationally Restricted Glycosidase/Kinase Inhibitor

The zero-rotatable-bond, cis-6-methyl-substituted piperidine-2-carbonitrile core provides a rigid template for elaboration into enzyme inhibitors. The structurally related 3,4,5-trihydroxy-2-hydroxymethyl-6-methyl-piperidine-2-carbonitrile series has demonstrated nanomolar inhibition of α-fucosidase (IC50 75–122 nM) [1]. The 6-methyl group contributes to selectivity; the cis relationship between the nitrile and methyl substituents may be exploited to orient downstream substituents into specific vectors for target engagement. Researchers developing inhibitors of glycosidases, kinases, or other enzymes with defined active-site geometry should select the cis diastereomer to maintain intended binding orientation.

Chiral HPLC/SFC Reference Standard

Because cis-6-methylpiperidine-2-carbonitrile and its trans diastereomer produce distinct product stereoisomer ratios upon α-functionalization, the cis compound serves as a valuable reference standard for developing chiral HPLC or SFC methods that must resolve cis/trans diastereomers. The Kotomori study provides full 1H and 13C NMR assignments for cis-5b (N-carbamoyl derivative), along with HRMS data [1], enabling unambiguous identity confirmation in analytical method validation.

Application
Selection Property
Validation Focus
α-Quaternary nitrile stereospecific synthesis
Stereochemical-control context
Retention-configuration reproducibility review
pH-differentiated fragment screening
Ionization-state profile (near-physiological pKa niche)
SAR interpretation across pH-sensitive targets
Enzyme inhibitor scaffold elaboration
Zero-rotatable-bond rigid core
Ligand efficiency and binding orientation assessment
Chiral reference standard for HPLC/SFC
Diastereomer differentiation
Identity confirmation and analytical method validation
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